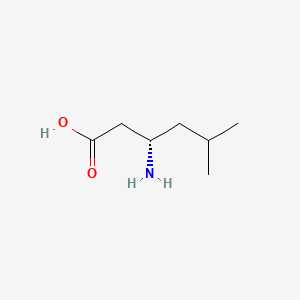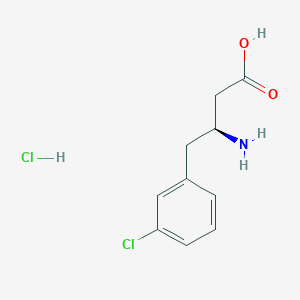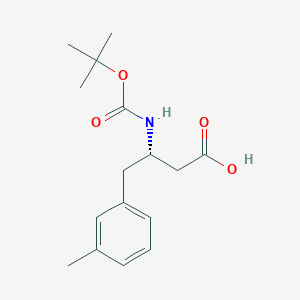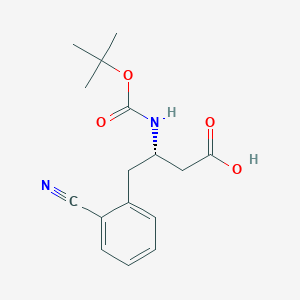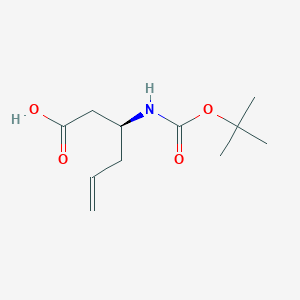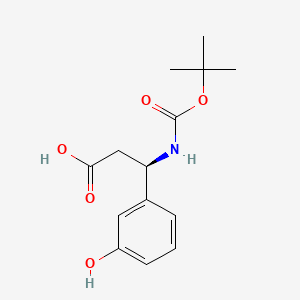
2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide
Overview
Description
2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide (2-ATC) is an organic compound with a wide range of applications in scientific research. It is a versatile and powerful compound that has been used in a variety of laboratory experiments and research studies. 2-ATC has been used to synthesize other compounds, as well as to study the biochemical and physiological effects of certain compounds.
Scientific Research Applications
Antimicrobial and Larvicidal Properties
A significant application of thiazole derivatives, including compounds structurally similar to 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide, is found in their antimicrobial and larvicidal activities. Studies have shown that thiazole derivatives exhibit growth inhibition properties against certain bacterial and fungal pathogens, as well as potency in mosquito larvicidal activity (Kumara et al., 2015).
Anticancer Activity
Thiazole compounds have been explored for their anticancer properties. For instance, a study demonstrated that certain thiazole derivatives, related in structure to the compound of interest, exhibit significant antiproliferative activity against breast cancer cells (Sonar et al., 2020). Another research highlighted the synthesis of thiazole derivatives that were potent against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
Antibacterial Properties
Thiazole derivatives, including this compound, have been synthesized for their potential use as antibacterial agents. Some of these compounds have shown effectiveness against various bacterial species, demonstrating their potential in the development of new antimicrobial drugs (Mostafa et al., 2013).
Synthetic Applications
These compounds also play a significant role in synthetic chemistry. They are used as intermediates in the synthesis of various heterocyclic compounds, which can have a range of applications in pharmaceuticals and materials science (Abdel-Wahab & El-Ahl, 2010).
Future Directions
The 2-aminothiazole scaffold, including “2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide”, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on developing new 2-aminothiazole derivatives with improved efficacy and reduced side effects .
Mechanism of Action
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Thiazole derivatives are known to have broad pharmacological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with various biomolecules, including proteins and enzymes, through hydrogen bonding and hydrophobic interactions. For instance, the compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to the modulation of various cellular processes, making it a potential candidate for therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the programmed cell death pathway . Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, thereby inhibiting their activity. This binding is often facilitated by hydrogen bonds and hydrophobic interactions. The compound can also induce conformational changes in proteins, leading to their inactivation . Furthermore, it can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues, leading to cellular damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound can also influence metabolic flux by inhibiting key enzymes involved in metabolic pathways, thereby altering the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters and can bind to intracellular proteins, facilitating its distribution within the cell . This binding can also influence the localization and accumulation of the compound in specific cellular compartments.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus. Its activity and function can be influenced by its subcellular localization. For instance, when localized in the nucleus, the compound can interact with transcription factors and influence gene expression . Additionally, post-translational modifications, such as phosphorylation, can direct the compound to specific organelles, thereby modulating its activity.
properties
IUPAC Name |
2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-14(2,3)9-6-4-8(5-7-9)11-10(12(19)18-16)17-13(15)20-11/h4-7H,16H2,1-3H3,(H2,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDXCPJYLOJYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377040 | |
| Record name | ZINC03883637 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886361-56-4 | |
| Record name | 2-Amino-5-[4-(1,1-dimethylethyl)phenyl]-4-thiazolecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ZINC03883637 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







